N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(phenylthio)propanamide
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Description
“N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(phenylthio)propanamide” is a chemical compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Scientific Research Applications
Protein Interaction Studies : A study by Llamas et al. (1986) utilized N-Ethyl-5-phenylisoxazolium-3′-sulfonate, a compound with a similar structure, to probe nucleophilic side chains of proteins. This indicates the potential of similar compounds for biochemical applications in studying protein interactions and structures.
Antimicrobial Activity : Research by Evren et al. (2020) on N-(naphthalen-1-yl)propanamide derivatives, which share a structural resemblance, revealed notable antimicrobial activities. This suggests that N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(phenylthio)propanamide could potentially be explored for antimicrobial properties.
Cancer Research : A study by Tomorowicz et al. (2020) synthesized benzimidazole derivatives with similar structural features and evaluated their antitumor activities, indicating the potential of related compounds in cancer research.
Chemical Synthesis and Drug Development : The synthesis of complex chemical structures like Nilotinib, as researched by Wang Cong-zhan (2009), involving imidazole derivatives, demonstrates the utility of such compounds in drug development and chemical synthesis.
Antibacterial and Cytotoxic Activities : Studies like that of Dawbaa et al. (2021) on thiazole derivatives show significant antibacterial and cytotoxic activities, suggesting similar potential applications for this compound.
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-13-16-8-10-18(13)11-9-17-15(19)7-12-20-14-5-3-2-4-6-14/h2-6,8,10H,7,9,11-12H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLQDJMECYQZTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)CCSC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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